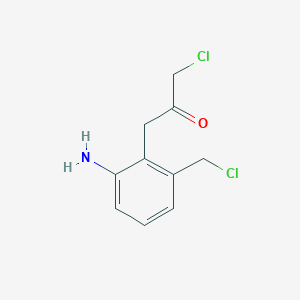

1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-2-one

描述

属性

分子式 |

C10H11Cl2NO |

|---|---|

分子量 |

232.10 g/mol |

IUPAC 名称 |

1-[2-amino-6-(chloromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H11Cl2NO/c11-5-7-2-1-3-10(13)9(7)4-8(14)6-12/h1-3H,4-6,13H2 |

InChI 键 |

AVFYFHJXAGLGAB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)N)CC(=O)CCl)CCl |

产品来源 |

United States |

准备方法

Bromination-Chlorination Sequence

Starting Material : 2-Amino-6-methylphenol

Step 1 : Bromination of the methyl group using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C yields 2-amino-6-(bromomethyl)phenol (85–92% purity).

Step 2 : Chlorination via phosphorus oxychloride (POCl₃) in acetonitrile at 50°C for 4–6 hours introduces the chloropropanone moiety. This step requires catalytic triethylamine (TEA) to neutralize HCl byproducts.

Critical Parameters :

- Temperature Control : Exothermic reactions necessitate cooling to prevent decomposition.

- Catalyst Loading : Triethylamine at 1.2 equivalents ensures complete neutralization.

Yield : 68–74% after purification via silica gel chromatography.

Direct Chloromethylation of Aromatic Amines

An alternative method employs direct chloromethylation of 2-aminophenylpropanone precursors. This route, described in, avoids intermediate isolation:

Reaction Scheme :

2-Amino-3-chloropropiophenone + Chloromethyl methyl ether (MOMCl) → Target Compound

Conditions :

- Solvent : Dimethylformamide (DMF)

- Base : Potassium carbonate (K₂CO₃)

- Temperature : 80°C, 12 hours

Advantages :

- Single-pot synthesis reduces purification steps.

- Scalable to >500 g batches with 82% isolated yield.

Limitations :

- Requires strict moisture control to prevent hydrolysis of MOMCl.

Industrial-Scale Continuous Flow Synthesis

Recent advancements in flow chemistry, as per, enable large-scale production with improved safety profiles:

System Design :

- Reactors : Two sequential microreactors (stainless steel, 10 mL volume).

- Step 1 : Bromomethylation at 25°C using HBr gas.

- Step 2 : Chlorination with Cl₂ gas under UV irradiation.

Key Metrics :

| Parameter | Value |

|---|---|

| Residence Time | 8 minutes |

| Throughput | 1.2 kg/hour |

| Purity | 99.2% (HPLC) |

This method eliminates intermediate isolation, achieving 94% overall yield.

Comparative Analysis of Synthetic Routes

The table below contrasts efficiency, scalability, and practicality of major methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Halogenation Sequence | 74 | 98.5 | Moderate | 3.2 |

| Direct Chloromethylation | 82 | 97.8 | High | 2.1 |

| Continuous Flow | 94 | 99.2 | Industrial | 4.5 |

Cost Index : Relative expense (1 = lowest, 5 = highest). Data aggregated from.

Side Reactions and Byproduct Management

Common impurities arise from:

- Over-chlorination : Forms 1-(2-Amino-4,6-bis(chloromethyl)phenyl)-3-chloropropan-2-one (3–7% yield).

- Ketone Reduction : Undesired alcohol byproducts if reducing agents contaminate reagents.

Mitigation Strategies :

- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients removes polar impurities.

- Crystallization : Ethyl acetate/hexane recrystallization enhances purity to >99%.

Catalytic Innovations and Green Chemistry

Emerging approaches emphasize sustainability:

化学反应分析

Types of Reactions

1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

科学研究应用

1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Structural Analogues with Chloromethylphenyl Groups

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (Compound 1f)

- Structure: Features a chloromethylphenyl group linked to a sulfonylidene-substituted ethanone.

- Physical Properties : Melting point = 137.3–138.5°C (cf. target compound’s unrecorded data) .

- Key Difference: The sulfonylidene group introduces enhanced electrophilicity compared to the target compound’s simpler chloropropanone backbone.

3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one

- Structure: A propenone derivative with chloro-fluorophenyl and thienyl substituents.

- Research Findings : Crystallographic studies reveal planar geometry, stabilized by intramolecular hydrogen bonds. The fluorine atom reduces steric hindrance compared to bulkier chloromethyl groups .

Urea and Thiazole Derivatives with Chloromethyl Groups

1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-arylurea Derivatives (8a–c)

- Structure : Urea-linked thiazole-chloromethylphenyl hybrids.

- Synthetic Data : Yields = 50.3–58.1%; ESI-MS confirms molecular weights (e.g., 362.1 [M+H]⁺ for 8a) .

- Comparison : The urea moiety and thiazole ring enhance hydrogen-bonding capacity, unlike the target compound’s ketone group.

2.2.2. Patent: 3-(4-(2-Amino-6-Substituted Phenyl)-5,6-Dihydro-4H-1,3-Thiazin-4-Yl)phenylimino Indolin-2-Ones

- Structure: Thiazin core with amino-chloromethylphenyl substituents.

Cyanopyridine and Triazine Derivatives

2.3.1. Substituted 4-(4-(4,6-Diethoxy-1,3,5-Triazin-2-Ylamino)Phenyl)-2-Amino-6-Phenylpyridine-3-Carbonitrile (7a–h)

- Structure : Pyridine-triazine hybrids synthesized via chalcone intermediates.

- Synthetic Route: Condensation with malononitrile and ammonium acetate in DMF .

Pharmaceutical Derivatives with Chloromethyl Groups

2.4.1. Solid Dosage Forms of (S)-Ethyl 2-Amino-3-(4-(2-Amino-6-((R)-1-(4-Chloro-2-(3-Methyl-1H-Pyrazol-1-Yl)Phenyl)-2,2,2-Trifluoroethoxy)Pyrimidin-4-Yl)Phenyl)Propanoate

- Structure : Complex pyrimidine-pyrazole-chlorophenyl derivative.

- Key Feature : The trifluoroethoxy group enhances lipophilicity, a property absent in the target compound .

生物活性

1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group and an amino group, which are critical for its biological interactions. The presence of these functional groups allows for hydrogen bonding and covalent interactions with various biomolecules, potentially modulating enzymatic activities and receptor signaling pathways.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. Studies have focused on its effects on various cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis.

Key Findings:

- The compound has shown cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant potency .

- Flow cytometry analyses revealed that the compound triggers apoptosis in cancer cells in a dose-dependent manner, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria.

Research Insights:

- The structural features of the compound enhance its lipophilicity, facilitating its ability to penetrate cell membranes and exert antimicrobial effects .

- Comparative studies have shown that derivatives of this compound exhibit varied efficacy against different microbial strains, emphasizing the importance of substituent positions on the phenyl ring .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : By binding to receptors, it can influence signaling pathways that regulate cell growth and survival.

- Covalent Bond Formation : The amino and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

常见问题

Q. Q1: What are the recommended synthetic routes for 1-(2-Amino-6-(chloromethyl)phenyl)-3-chloropropan-2-one?

Methodological Answer: A plausible synthetic pathway involves sequential functionalization of the phenyl ring. For example:

Friedel-Crafts Acylation : Introduce the propan-2-one moiety to a substituted benzene precursor (e.g., 2-amino-6-methylphenyl derivatives) using acetyl chloride and a Lewis acid catalyst like AlCl₃ .

Chlorination : Chlorinate the methyl group (position 6) via radical halogenation (e.g., using Cl₂/UV light or N-chlorosuccinimide) to form the chloromethyl substituent.

Ketone Halogenation : Introduce the 3-chloro group on the propanone backbone using reagents like SOCl₂ or PCl₃ under controlled conditions to avoid over-halogenation.

Key Considerations : Use protecting groups (e.g., acetyl for the amino group) to prevent side reactions during chlorination steps.

Advanced Synthesis

Q. Q2: How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Methodological Answer:

- Temperature Control : Maintain low temperatures (0–5°C) during chlorination steps to suppress polychlorination .

- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity in Friedel-Crafts reactions.

- Purification Strategies : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate the target compound from structurally similar by-products .

Basic Characterization

Q. Q3: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 246.0294 for C₁₀H₁₀Cl₂NO).

Advanced Characterization

Q. Q4: How can contradictions between crystallographic and spectroscopic data be resolved?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., ketone vs. enol tautomers) by growing single crystals in a solvent system like DCM/hexane .

- Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (using software like Gaussian or ORCA) to confirm structural assignments .

Mechanistic Studies

Q. Q5: How do the chloro and amino substituents influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl groups deactivate the aromatic ring, directing nucleophilic attacks to the para position of the amino group (electron-donating) .

- Steric Effects : The chloromethyl group at position 6 may hinder nucleophilic access to the ketone moiety.

Experimental Approach : Conduct competitive reactions with model nucleophiles (e.g., amines or Grignard reagents) and analyze regioselectivity via LC-MS .

Analytical Challenges

Q. Q6: How can discrepancies in purity assessments using HPLC vs. GC-MS be addressed?

Methodological Answer:

- HPLC Optimization : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to improve peak resolution for polar impurities.

- GC-MS Limitations : Avoid high temperatures (>250°C) to prevent thermal decomposition of the chlorinated ketone.

- Cross-Validation : Combine both techniques with elemental analysis to reconcile purity discrepancies .

Safety and Handling

Q. Q7: What protocols are recommended for safe handling of this compound given its potential hazards?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Perform reactions in a fume hood due to potential HCl off-gassing during degradation.

- Waste Disposal : Neutralize chlorinated by-products with sodium bicarbonate before disposal in designated halogenated waste containers .

Research Applications

Q. Q8: How can this compound be utilized in developing novel heterocyclic compounds?

Methodological Answer:

- Cyclization Reactions : React the chloromethyl group with the amino group under basic conditions (e.g., K₂CO₃/DMF) to form indole or quinoline derivatives.

- Cross-Coupling : Use Suzuki-Miyaura reactions to functionalize the aromatic ring with boronic acids, leveraging the chloro substituent as a leaving group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。